Traditional mescaline-based 5-HT2A research faces low potency and conformational flexibility, leading to inconsistent binding data. Jimscaline solves this with a rigid indan scaffold that pre-organizes the pharmacophore, enhancing 5-HT2A affinity and reducing entropic penalty. Key advantages:
Supplied with analytical documentation for seamless integration into receptor mapping and preclinical behavioral studies.
Jimscaline, or C-(4,5,6-trimethoxyindan-1-yl)methanamine, is a synthetic phenethylamine and a structural analog of the classic psychedelic, mescaline. [1] Like its parent compound, it functions primarily as an agonist at serotonin 5-HT2A receptors, a mechanism central to the activity of many psychedelic compounds. [REFS-1, REFS-2] Its defining structural feature is the integration of the ethylamine side chain into an indan ring system, which conformationally restricts the molecule's orientation. This structural constraint is a key point of differentiation from mescaline and other flexible phenethylamine analogs. [1]
Direct substitution of Jimscaline with its parent compound, mescaline, or other linear analogs like escaline is inadvisable for research requiring pharmacological precision. The flexible ethylamine side chain of mescaline allows it to adopt numerous conformations, not all of which are optimal for receptor binding, contributing to its relatively low potency. [REFS-1, REFS-2] Jimscaline's rigid indan structure locks the pharmacophore into a specific, high-affinity orientation for the 5-HT2A receptor. [1] This pre-organization eliminates the entropic penalty of binding associated with flexible molecules, leading to demonstrably higher in vitro and in vivo potency. Furthermore, this rigidity creates a chiral center, with the (R)-enantiomer being significantly more active, a critical procurement consideration for reproducible studies that is absent in the achiral mescaline. [1]
In radioligand binding assays with human 5-HT2A receptors, the more active (R)-enantiomer of Jimscaline demonstrates a binding affinity (Ki) of 69 nM. [1] Functional assays measuring inositol phosphate biosynthesis confirm this advantage, showing Jimscaline to be approximately three times more potent than its parent compound, mescaline, while exhibiting equivalent efficacy. [1]
| Evidence Dimension | Functional Potency (EC50) at human 5-HT2A Receptor |
| Target Compound Data | 3-fold more potent than mescaline |
| Comparator Or Baseline | Mescaline |
| Quantified Difference | ~300% increase in potency |
| Conditions | In vitro functional assay (inositol phosphate accumulation) in 5-HT2A receptor-expressing cells. |
Higher in vitro potency allows researchers to use lower concentrations to achieve maximal receptor activation, reducing material costs and minimizing the risk of off-target effects.
In drug discrimination studies in rats, a standard in vivo assay for hallucinogenic potential, Jimscaline was found to be five times more potent than mescaline. [1] This demonstrates that the increased in vitro affinity translates directly to a significant enhancement of potency in a whole-animal model. [1]
| Evidence Dimension | In Vivo Potency (ED50) in Drug Discrimination Assay |
| Target Compound Data | 5-fold more potent than mescaline |
| Comparator Or Baseline | Mescaline |
| Quantified Difference | 500% increase in potency |
| Conditions | Drug discrimination studies in rats trained to discriminate LSD from saline. |
This provides strong evidence of enhanced bioavailability and/or central nervous system activity, making it a more efficient tool for in vivo studies and requiring smaller administered doses.
The conformational restriction of Jimscaline results in a chiral molecule, and its activity is stereospecific. The (R)-(+)-enantiomer possesses significantly higher affinity and potency at the 5-HT2A receptor compared to the (S)-(-)-enantiomer. [1] This is in stark contrast to the achiral structure of mescaline. For researchers, procuring the enantiomerically pure (R)-Jimscaline is essential for achieving consistent and reproducible results, as a racemic mixture would effectively contain a less active component. [1]
| Evidence Dimension | Stereospecific Receptor Binding and Potency |
| Target Compound Data | (R)-enantiomer is significantly more active |
| Comparator Or Baseline | Achiral mescaline; (S)-Jimscaline enantiomer |
| Quantified Difference | Not explicitly quantified in source, but stated as having higher affinity and potency. |
| Conditions | In vitro 5-HT2A receptor binding and functional assays. |
Procuring the specific, high-activity (R)-enantiomer eliminates a key source of experimental variability, ensuring that observed effects are attributable to the most potent form of the molecule.
For in vitro and in vivo studies where a more potent phenethylamine agonist than mescaline is required. Its 3- to 5-fold greater potency allows for the use of lower concentrations, reducing the likelihood of non-specific binding or off-target effects and conserving valuable compound. [1]
As a conformationally locked analog, Jimscaline serves as a critical tool for dissecting the geometric requirements for 5-HT2A receptor activation. It provides a rigid structural benchmark to compare against flexible analogs, aiding in the computational design and validation of novel serotonergic ligands. [1]
Its enhanced in vivo potency makes it a preferred choice over mescaline for animal studies, particularly when dose volume, solubility, or potential for peripheral side effects are limiting factors. Achieving behavioral effects with a five-fold lower dose improves the feasibility and efficiency of in vivo experiments. [1]